molecular formula C10H16N2O2 B7576065 N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide

Cat. No. B7576065
M. Wt: 196.25 g/mol
InChI Key: MZMZZWRWQRWSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide, also known as OP-PVP, is a synthetic cathinone and a new psychoactive substance. It belongs to the class of pyrrolidinophenones and has been reported to have stimulant effects similar to those of other cathinones. OP-PVP has gained popularity in the recreational drug market due to its availability and potency. However, it has also been a subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This results in increased levels of dopamine in the brain, which leads to the stimulant effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.
Biochemical and Physiological Effects:
N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been shown to increase heart rate, blood pressure, and body temperature in animals. It also increases locomotor activity and produces hyperactivity and stereotypy. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been reported to produce rewarding effects in animals, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in its pure form. It also has potent stimulant effects, which make it useful for studying the effects of dopamine reuptake inhibitors. However, N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide also has several limitations. It has a high potential for abuse and can produce adverse effects in animals. Therefore, caution must be exercised when using N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in laboratory experiments.

Future Directions

There are several future directions for research on N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. One potential area of research is the development of novel therapeutic agents based on the structure of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Another area of research is the development of methods to reduce the potential for abuse of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide. Additionally, more studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide involves the reaction of propan-2-yl propenoate with pyrrolidin-2-one in the presence of a catalyst. The resulting product is purified and crystallized to obtain N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide in its pure form. The synthesis of N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has been studied for its potential use in the treatment of various medical conditions. It has been reported to have anxiolytic, antidepressant, and analgesic effects. N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide has also been studied for its potential use in the treatment of substance use disorders. Studies have shown that N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide can reduce drug-seeking behavior and withdrawal symptoms in animals.

properties

IUPAC Name

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)11-8(2)7-12-6-4-5-10(12)14/h3,8H,1,4-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZZWRWQRWSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.